molecular formula C18H16O3 B11843974 2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one CAS No. 80972-97-0

2-(4-Methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11843974
CAS No.: 80972-97-0
M. Wt: 280.3 g/mol
InChI Key: AIHAGXATMUIUKS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position and dimethyl groups at the 6 and 7 positions of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6,7-dimethyl-4H-chromen-4-one under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the combination of the methoxyphenyl group and the dimethyl groups on the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

80972-97-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C18H16O3/c1-11-8-15-16(19)10-17(21-18(15)9-12(11)2)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3

InChI Key

AIHAGXATMUIUKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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